(Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Properties
IUPAC Name |
benzyl 2-[[5-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S2/c25-18(9-7-14-6-8-16-17(10-14)29-13-28-16)22-20-23-24-21(31-20)30-12-19(26)27-11-15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,23,25)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJSCCOGXWXKJQ-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NC3=NN=C(S3)SCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds containing the thiadiazole structure displayed significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The incorporation of the benzo[d][1,3]dioxole moiety may enhance this activity due to its electron-donating characteristics, which can improve interactions with bacterial cell membranes.
Anticancer Properties
Thiadiazole-based compounds have been extensively studied for their anticancer potential. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest that the mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators . Further investigations into its efficacy against different cancer cell lines are ongoing.
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways, making them candidates for treating inflammatory diseases . The specific interactions of (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate with inflammatory mediators warrant further exploration.
Case Studies and Research Findings
Several studies have documented the effects of thiadiazole derivatives similar to (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate:
Conclusion and Future Directions
The compound (Z)-benzyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibits a range of promising applications in medicinal chemistry, particularly in antimicrobial and anticancer research. Continued investigation into its mechanisms of action and potential therapeutic uses will be crucial for developing new pharmacological agents based on this structure.
Future research should focus on:
- In vivo studies to assess the efficacy and safety profiles.
- Exploration of structural modifications to enhance biological activity.
- Investigation into combination therapies with existing drugs to improve treatment outcomes.
Chemical Reactions Analysis
Thiadiazole Ring Reactivity
The 1,3,4-thiadiazole core participates in nucleophilic substitutions and cycloadditions:
Mechanistic Insight :
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The thiadiazole sulfur acts as a leaving group in nucleophilic substitutions, forming intermediates like thiohydrazonates .
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Cycloadditions proceed via in situ generation of nitrilimines, reacting with electron-deficient alkenes .
Acrylamido Group Reactions
The acrylamido (–NHCO–CH=CH–) moiety undergoes addition and hydrolysis:
Key Data :
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Michael adducts show enhanced solubility in polar solvents .
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Hydrolysis under acidic conditions yields 3-(benzo[d] dioxol-5-yl)acrylic acid and 5-amino-1,3,4-thiadiazole-2-thiol .
Benzodioxole Reactivity
The benzo[d] dioxole ring is resistant to electrophilic substitution but undergoes ring-opening under strong acids/bases:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Ring-Opening | H₂SO₄, 100°C | Cleavage to catechol derivatives | |
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Conversion to dihydroxybenzene intermediates |
Note : The electron-rich benzodioxole enhances stability against oxidation compared to simple benzene rings .
Thioether Linkage Transformations
The –S–CH₂–COO– group participates in oxidation and alkylation:
| Reaction Type | Conditions/Reagents | Outcome/Product | Source |
|---|---|---|---|
| Oxidation | mCPBA, DCM, RT | Sulfoxide or sulfone formation | |
| Alkylation | Alkyl halides, K₂CO₃, DMF | Substitution at the sulfur atom |
Experimental Findings :
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Sulfoxidation occurs selectively with stoichiometric oxidants, while sulfones require excess reagents .
Biological Activity Modulation via Structural Modifications
Derivatives of this compound show enhanced pharmacological profiles:
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Pyridinyl- or morpholino-substituted analogs exhibit nanomolar cytotoxicity against cancer cell lines .
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The (Z)-configuration of the acrylamido group is critical for target binding .
Stability and Degradation Pathways
The compound degrades under UV light or prolonged storage:
Recommendations :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Key Observations:
Ester Group Impact : Replacing the benzyl ester (lipophilic) with an ethyl group increases aqueous solubility but may reduce cell membrane penetration .
Benzodioxol vs. Benzothiazole : The benzodioxol moiety in the target compound confers distinct electronic effects compared to benzothiazole derivatives, which exhibit COX inhibition due to extended conjugation .
Thioether vs. Acetamide Linkers : Thioether groups (e.g., methylthio in ) are less polar than acetamide-linked benzodioxol, affecting target binding kinetics.
Key Differences:
- Base Catalysts: Potassium carbonate (in methanol) is preferred for amine couplings , while triethylamine (in dichloromethane) is used for methylthio group introduction .
- Solvent Effects: Polar aprotic solvents (DMF) enhance nucleophilic substitution in thiadiazole-benzothiazole hybrids , whereas methanol or acetic acid is used for condensations .
Preparation Methods
Thiosemicarbazide Intermediate Formation
A thiosemicarbazide precursor is prepared by reacting thiourea with hydrazine hydrate. Subsequent treatment with carbon disulfide yields a thiosemicarbazide intermediate, which undergoes cyclization.
- Reagents : MSCN (ammonium thiocyanate), O-arylsulfonylamidoxime.
- Solvent : Ethanol/water mixture.
- Temperature : 60–80°C, 4–6 hours.
- Yield : ~75–85% after recrystallization.
Functionalization at Position 5
The 5-amino group on the thiadiazole ring is acylated with 3-(benzo[d]dioxol-5-yl)acryloyl chloride. This step requires careful control to avoid ring decomposition.
Benzyl Thioacetate Esterification
The thioacetate side chain is introduced via nucleophilic substitution. Patent CN102531941A describes esterification using methyl acrylate and benzylamine under reflux:
Thiol-Acetate Coupling
2-Mercaptoacetate is reacted with benzyl bromide in the presence of NaHCO₃:
- Reagents : 2-Mercaptoacetic acid (1.2 eq), benzyl bromide (1 eq), NaHCO₃ (2 eq).
- Solvent : Toluene, 110°C reflux, 4 hours.
- Catalyst : p-Toluenesulfonic acid (0.1 eq).
- Yield : 92% after recrystallization.
Thiadiazole-Thioacetate Conjugation
The thiol group on the thiadiazole reacts with benzyl bromoacetate under basic conditions:
Procedure :
- Base : K₂CO₃, DMF, 50°C, 3 hours.
- Purification : Column chromatography (hexane/ethyl acetate 4:1).
- Purity : >99% by HPLC.
Integrated Synthesis Pathway
Combining the above steps, the full synthesis is achieved as follows:
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Optimization
Q & A
Q. Basic
- Solvents : Anhydrous DMF or chloroform for moisture-sensitive reactions .
- Catalysts : Triethylamine (2–3 equiv) for neutralizing HCl byproducts during chloroacetyl chloride coupling .
- Workup : Wash organic layers with NaHCO3 (10%) to remove unreacted acid chlorides .
How is the antitumor activity of this compound evaluated?
Q. Advanced
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values calculated from dose-response curves .
- Molecular docking : Simulate binding to tubulin or topoisomerase II using AutoDock Vina. For example, benzo[d][1,3]dioxole derivatives show strong interactions with tubulin’s colchicine-binding site (binding energy: −9.2 kcal/mol) .
- In vivo models : Evaluate pharmacokinetics in xenograft mice, monitoring tumor volume reduction over 21 days .
How are solubility challenges addressed during purification?
Q. Advanced
- Recrystallization : Use ethanol-DMF (9:1 v/v) mixtures to improve solubility of polar thiadiazole intermediates .
- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for nonpolar derivatives or methanol/DCM (1:9) for polar analogs .
What computational methods validate the (Z)-configuration?
Q. Advanced
- DFT calculations : Compare experimental and calculated NMR chemical shifts (B3LYP/6-31G* basis set). For Z-isomers, vinyl proton shifts align within 0.1 ppm deviation .
- X-ray crystallography : Resolve crystal structures (e.g., CCDC entry 7119063) to confirm stereochemistry .
How do researchers analyze metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
